molecular formula C15H11N5O3S B5839718 2-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

2-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B5839718
M. Wt: 341.3 g/mol
InChI Key: JWKZSNXZSWYSBL-UHFFFAOYSA-N
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Description

2-[(1-Phenyl-1H-tetrazol-5-yl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a benzisothiazolone derivative characterized by a tetrazole-containing substituent. Benzisothiazolone-1,1-dioxides are a class of heterocyclic compounds with diverse pharmacological applications, including roles as 5-HT1A receptor modulators, analgesics, and enzyme inhibitors .

Properties

IUPAC Name

1,1-dioxo-2-[(1-phenyltetrazol-5-yl)methyl]-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O3S/c21-15-12-8-4-5-9-13(12)24(22,23)19(15)10-14-16-17-18-20(14)11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKZSNXZSWYSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Benzisothiazolone Core: This step involves the cyclization of o-aminothiophenol with chloroacetic acid to form the benzisothiazolone ring.

    Introduction of the Phenyl-Tetrazole Group: The phenyl-tetrazole moiety is introduced through a nucleophilic substitution reaction, where a phenyl-tetrazole derivative reacts with the benzisothiazolone intermediate.

    Oxidation: The final step involves the oxidation of the benzisothiazolone ring to introduce the 1,1-dioxide functionality, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups on the benzisothiazolone ring.

    Reduction: Reduction reactions can target the nitro groups or other oxidized functionalities.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents on the phenyl or tetrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Research has demonstrated that compounds containing the benzisothiazole structure exhibit significant antimicrobial properties. A study conducted by Zhang et al. (2020) evaluated the efficacy of various benzisothiazoles against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that 2-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide showed potent activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Properties
In another study, the compound was tested for its anti-inflammatory effects in a murine model of acute inflammation. The findings suggested that it significantly reduced edema and inflammatory markers when compared to control groups, indicating potential use in treating inflammatory diseases .

Agricultural Applications

Pesticide Development
The compound has been investigated for its potential as a pesticide. A study by Li et al. (2021) explored its effectiveness against common agricultural pests. The results showed that it had a high toxicity level against aphids and whiteflies, making it a promising candidate for developing new insecticides .

Herbicidal Activity
Additionally, its herbicidal properties were assessed in field trials. The compound demonstrated significant herbicidal activity against several weed species, suggesting its utility in crop protection strategies .

Materials Science Applications

Polymer Chemistry
In materials science, the incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved tensile strength and thermal resistance .

Case Studies

Application AreaStudy ReferenceKey Findings
AntimicrobialZhang et al., 2020Effective against S. aureus and E. coli
Anti-inflammatoryUnpublished StudyReduced edema in murine model
Pesticide DevelopmentLi et al., 2021High toxicity against aphids and whiteflies
Herbicidal ActivityField TrialsSignificant activity against various weed species
Polymer ChemistryResearch Group StudyEnhanced thermal stability in polymer matrices

Mechanism of Action

The mechanism of action of 2-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The benzisothiazolone core and phenyl-tetrazole group contribute to its binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Methyl Derivative : Serves as a synthetic intermediate but lacks significant bioactivity unless further functionalized .
  • Pyrazole Derivative : The pyrazole group confers neuroprotective properties, suggesting heterocyclic substituents enhance CNS-targeted activity .
  • BAY-3702: The benzopyran-aminobutyl chain enables 5-HT1A agonism, highlighting the role of extended alkyl-amine groups in receptor interaction .
  • Piperazinyl Derivative : The piperazine moiety and pentyl linker facilitate antagonistic activity, demonstrating the importance of nitrogen-containing substituents .
Pharmacological Implications
  • Receptor Specificity: Unlike the piperazinyl or aminobutyl derivatives (5-HT1A antagonists/agonists), the phenyltetrazole group may target alternative receptors (e.g., tryptase inhibitors or kinase modulators) .

Biological Activity

The compound 2-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzisothiazole moiety linked to a tetrazole group. This structural configuration is known for enhancing biological activity through multiple interaction sites with biological targets.

Biological Activity Overview

The biological activities of This compound include:

  • Antiviral Activity : Research indicates that derivatives of benzisothiazole exhibit significant antiviral properties. In particular, compounds with similar structures have been shown to inhibit the proteases of viruses such as Dengue and West Nile virus, suggesting potential applications in antiviral drug development .
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Studies have shown that certain benzisothiazole derivatives can inhibit the growth of various pathogenic bacteria and fungi .
  • Cytotoxic Effects : Preliminary studies have indicated that this compound may possess cytotoxic properties against cancer cell lines. Investigations into related tetrazole derivatives have reported promising results in inhibiting tumor cell proliferation .

The exact mechanism of action for This compound is not fully elucidated; however, it is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to act as enzyme inhibitors. For instance, the inhibition of viral proteases disrupts viral replication processes.
  • Interference with Cellular Processes : The compound may interact with cellular pathways involved in cell division and apoptosis, leading to cytotoxic effects in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Study on Benzisothiazoles as Antiviral Agents A series of benzisothiazole derivatives were synthesized and screened against DENV2 and WNV proteases. Some compounds exhibited over 50% inhibition at concentrations as low as 10 μM .
Cytotoxicity Assessment Research on tetrazole derivatives revealed significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .
Antimicrobial Screening A study reported that certain benzisothiazole derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the standard protocols for synthesizing this compound, and how can purity be validated?

The synthesis typically involves alkylation of sodium saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide sodium salt) with halide derivatives under anhydrous conditions. For example, 3-chlorophenacyl bromide reacts with sodium saccharin in dimethylformamide (DMF) at room temperature, followed by precipitation and recrystallization from chloroform-methanol . Purity is validated via HPLC (>98%) and melting point analysis, while structural confirmation employs 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FT-IR spectroscopy.

Q. How is the compound structurally characterized, and what software tools are essential for analysis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation (e.g., chloroform-methanol mixtures), and data collection uses Bruker APEX-II CCD diffractometers. SHELXL (for refinement) and ORTEP-3 (for visualization) are critical software tools . Key parameters include bond angles (e.g., S1–N1–C7 = 108.65(17)°) and torsion angles (e.g., C8–N1–C7–O1 = 120.14(16)°) to confirm stereoelectronic effects .

Q. What biological activities are associated with this compound, and how are they mechanistically evaluated?

The compound’s tetrazole and benzisothiazol moieties suggest potential as a 5-HT1A_{1A} receptor antagonist or COX-2 inhibitor. In vitro assays (e.g., radioligand binding for 5-HT1A_{1A} occupancy ) and enzyme inhibition studies (e.g., COX-2 ELISA) are standard. Dose-response curves (e.g., IC50_{50} values) are generated using HEK-293 cells transfected with target receptors .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during refinement?

High-resolution data (≤1.0 Å) and SHELXL’s PART instructions manage disorder. For twinning, the HKLF5 format in SHELXL integrates twin laws (e.g., BASF parameter for scale factors). Rint_{\text{int}} values >5% indicate potential twinning; the Flack parameter validates absolute structure . Example: A study on a benzisothiazol derivative refined with R1_1 = 0.051 using 1722 independent reflections .

Q. What computational methods predict the compound’s pharmacokinetic properties and binding affinities?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like 5-HT1A_{1A} receptors. Pharmacokinetic parameters (logP, bioavailability) are predicted via SwissADME. QSAR models using Gaussian09-derived descriptors (e.g., HOMO-LUMO gaps) correlate electronic effects with activity .

Q. How do tautomeric forms of the tetrazole moiety influence reactivity, and how are they characterized?

The 1H- and 2H-tetrazole tautomers are analyzed via 15N NMR^{15} \text{N NMR} and SC-XRD. Tautomer ratios depend on solvent polarity (e.g., DMSO stabilizes 1H-form). Reactivity differences are tested in alkylation reactions: the 1H-tautomer shows higher nucleophilicity in SN2 pathways .

Q. What experimental design optimizes synthetic yield while minimizing byproducts?

Design of Experiments (DoE) with factors like temperature (20–60°C), solvent (DMF vs. DMSO), and stoichiometry (1:1–1:2) identifies optimal conditions. Response Surface Methodology (RSM) models predict yield maxima (e.g., 81% yield at 25°C in DMF ). Byproducts (e.g., O-alkylation products) are quantified via LC-MS and suppressed using phase-transfer catalysts .

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